molecular formula C33H33N3O8 B12760392 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-hydroxy-3-methoxyphenyl)-1-((4-hydroxy-3-methoxyphenyl)methyl)-1H-benzimidazol-6-yl)-2,6-dimethyl-, dimethyl ester CAS No. 121497-22-1

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-hydroxy-3-methoxyphenyl)-1-((4-hydroxy-3-methoxyphenyl)methyl)-1H-benzimidazol-6-yl)-2,6-dimethyl-, dimethyl ester

Cat. No.: B12760392
CAS No.: 121497-22-1
M. Wt: 599.6 g/mol
InChI Key: MRPFMJHZCGQXDG-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(4-hydroxy-3-methoxyphenyl)-1-((4-hydroxy-3-methoxyphenyl)methyl)-1H-benzimidazol-6-yl)-2,6-dimethyl-, dimethyl ester is a complex organic compound that features a pyridine ring, benzimidazole moiety, and multiple methoxy and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 3,5-pyridinedicarboxylic acid and various substituted benzimidazole derivatives. Key steps in the synthesis could involve:

    Esterification: Conversion of carboxylic acid groups to dimethyl esters using methanol and an acid catalyst.

    Condensation Reactions: Formation of the benzimidazole ring through condensation of o-phenylenediamine with aldehydes or carboxylic acids.

    Substitution Reactions: Introduction of methoxy and hydroxy groups via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysis: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of nitro groups to amines using reducing agents like LiAlH4.

    Substitution: Electrophilic aromatic substitution to introduce additional functional groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: LiAlH4, NaBH4.

    Catalysts: Acid catalysts for esterification, base catalysts for condensation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups would yield ketones or aldehydes, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of multiple functional groups allows for interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-Pyridinedicarboxylic acid derivatives: Compounds with similar pyridine and carboxylic acid structures.

    Benzimidazole derivatives: Compounds featuring the benzimidazole moiety, known for their biological activity.

    Methoxyphenyl compounds: Compounds with methoxy and hydroxy groups on aromatic rings.

Uniqueness

This compound is unique due to the combination of its structural features, including the pyridine ring, benzimidazole moiety, and multiple functional groups

Properties

CAS No.

121497-22-1

Molecular Formula

C33H33N3O8

Molecular Weight

599.6 g/mol

IUPAC Name

dimethyl 4-[2-(4-hydroxy-3-methoxyphenyl)-3-[(4-hydroxy-3-methoxyphenyl)methyl]benzimidazol-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H33N3O8/c1-17-28(32(39)43-5)30(29(18(2)34-17)33(40)44-6)20-8-10-22-23(14-20)36(16-19-7-11-24(37)26(13-19)41-3)31(35-22)21-9-12-25(38)27(15-21)42-4/h7-15,30,34,37-38H,16H2,1-6H3

InChI Key

MRPFMJHZCGQXDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC3=C(C=C2)N=C(N3CC4=CC(=C(C=C4)O)OC)C5=CC(=C(C=C5)O)OC)C(=O)OC

Origin of Product

United States

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